N'-(acridin-9-yl)-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-(acridin-9-yl)-2-(4-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acridin-9-yl)-2-(4-methylphenoxy)acetohydrazide typically involves the reaction of acridine derivatives with 4-methylphenoxyacetic acid hydrazide. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(acridin-9-yl)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)-2-(4-methylphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Acriflavine: Another acridine derivative with antimicrobial properties.
Proflavine: Used as an antiseptic and studied for its potential anticancer effects.
Uniqueness
N’-(acridin-9-yl)-2-(4-methylphenoxy)acetohydrazide is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other acridine derivatives. Its combination of acridine and 4-methylphenoxyacetohydrazide moieties may result in unique interactions with biological targets.
Conclusion
N’-(acridin-9-yl)-2-(4-methylphenoxy)acetohydrazide is a compound of significant interest in scientific research due to its potential applications in various fields
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-(4-methylphenoxy)acetohydrazide |
InChI |
InChI=1S/C22H19N3O2/c1-15-10-12-16(13-11-15)27-14-21(26)24-25-22-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
LFMAAMGOJLKACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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